REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]([CH2:16][CH2:17][C:18](Cl)=[O:19])([O:14][CH3:15])=[O:13]>ClCCl>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:18](=[O:19])[CH2:17][CH2:16][C:12]([O:14][CH3:15])=[O:13])=[CH:8][CH:7]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
415 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CCC(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred briefly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was recooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
quenched with the dropwise addition of water (600 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with additional water (200 mL), aqueous sodium bicarbonate, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
the solution was purified by chromatography on silica gel (435 g, 230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with hexanes-acetone (9:1, 10×400 mL; 8:1, 7×400 mL)
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |